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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229 Get Quote

Introduction
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).

The rationale for its investigation as a non-hormonal male contraceptive stems from the critical

role of retinoic acid signaling in spermatogenesis, a process heavily dependent on RARα.[1][2]

Genetic studies, including those on RARα knockout mice, have demonstrated that the absence

of RARα function leads to infertility due to significant disruption of spermatogenesis, closely

mimicking the effects of vitamin A deficiency.[3][4] Unlike pan-RAR antagonists that target

RARα, β, and γ, a selective RARα antagonist like BMS-195614 was explored to minimize

potential side effects by targeting only the key receptor subtype essential for male fertility.[2]

These application notes provide an overview of BMS-195614, its mechanism of action, and

protocols for its use in animal models based on published research. It is important to note that

while potent in vitro, BMS-195614 has demonstrated poor oral bioavailability and limited

efficacy in disrupting spermatogenesis in mice at lower doses.[1][5]
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Property Value Reference

Molecular Weight 448.51 g/mol

Formula C₂₉H₂₄N₂O₃

CAS Number 182135-66-6

Purity ≥98%

Solubility Soluble to 25 mM in DMSO

Storage Store at -20°C

Mechanism of Action
BMS-195614 functions as a competitive antagonist at the ligand-binding domain of RARα. In

the context of spermatogenesis, particularly in Sertoli and germ cells, retinoic acid (the active

metabolite of Vitamin A) binds to RARα. This binding event causes a conformational change,

leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.

The entire complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA,

initiating the transcription of genes essential for germ cell differentiation and the progression of

spermatogenesis.[2]

BMS-195614, by occupying the binding site, prevents retinoic acid from activating the receptor.

This action inhibits the recruitment of coactivators and maintains the suppression of gene

transcription, thereby disrupting the carefully timed process of sperm development.
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Figure 1. Signaling pathway of RARα antagonism by BMS-195614.
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Compound Target Assay Type Value Reference

BMS-195614 RARα Kᵢ 2.5 nM [6]

BMS-195614 RARα
IC₅₀

(Antagonism)
500 nM [7]

BMS-195614 RARβ
IC₅₀

(Antagonism)
5000 nM [7]

BMS-195614 RARγ
IC₅₀

(Antagonism)
10,000 nM [7]

In Vivo Studies (Oral Administration)

Animal
Model

Compound Dose Duration

Outcome
on
Spermatoge
nesis

Reference

CD1 Mice BMS-195614
2 and 10

mg/kg/day
7 days

Ineffective;

no disruption

observed.

Testicular

weights were

normal.

[1][8]

Mice BMS-195614 Oral Doses 1 month

No inhibition

of

spermatogen

esis.

[5]

Wistar Rats BMS-195614 75 mg/kg Not specified

Effects on

spermatogen

esis were

observed

(archived

data).

[1]
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Experimental Protocols
The following protocols are based on methodologies used in studies evaluating RAR

antagonists for male contraception. Despite the negative results for BMS-195614 at lower

doses, these protocols provide a framework for in vivo testing.

Protocol 1: Evaluation of Contraceptive Efficacy in Mice
Objective: To assess the effect of orally administered BMS-195614 on spermatogenesis and

fertility in adult male mice.

Materials:

BMS-195614

Vehicle (e.g., corn oil, 0.5% methylcellulose)

Adult male CD1 mice (8-10 weeks old)

Oral gavage needles

Standard laboratory animal housing and care facilities

Microscope and histology equipment

Bouin's fixative or 10% neutral buffered formalin

Procedure:

Animal Acclimation: Acclimate adult male CD1 mice to the housing facility for at least one

week prior to the experiment.

Compound Preparation: Prepare a suspension of BMS-195614 in the chosen vehicle.

Sonication may be required to ensure a uniform suspension. Prepare fresh daily.

Dosing Regimen:

Divide mice into experimental groups (e.g., Vehicle Control, 2 mg/kg BMS-195614, 10

mg/kg BMS-195614). A minimum of n=5 per group is recommended.
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Administer the compound or vehicle daily via oral gavage for a set duration (e.g., 7 days,

28 days).[1][8]

Monitor animals daily for any signs of toxicity, changes in behavior, or body weight.

Endpoint Analysis:

Tissue Collection: At the end of the treatment period (and at specified recovery time

points, e.g., 4 weeks post-treatment), euthanize the animals.

Record body weight and testis weight.

Dissect the testes and epididymides. One testis should be fixed for histological analysis.

Sperm Counts: Mince the cauda epididymis in a known volume of appropriate buffer to

release sperm. Count sperm using a hemocytometer.

Histological Analysis:

Fix one testis in Bouin's solution or formalin overnight.

Process the tissue for paraffin embedding.

Section the testis (e.g., 5 µm sections) and mount on slides.

Perform standard Hematoxylin and Eosin (H&E) staining.

Examine the seminiferous tubules for morphology, presence of all germ cell stages,

alignment of spermatids, and signs of germ cell loss or failure of sperm release.[1][2]

Fertility Studies (Optional):

Following the treatment period, co-house each treated male with two untreated, proven-

breeder female mice.

Monitor females for pregnancies and litter size over several weeks to assess the

reversibility of any contraceptive effect.
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Figure 2. Experimental workflow for in vivo testing of BMS-195614.
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Discussion and Limitations
The primary challenge in using BMS-195614 for in vivo male contraception studies is its poor

pharmacokinetic profile.[1] Despite being a potent RARα antagonist in vitro, its low oral

bioavailability prevents it from reaching sufficient concentrations in the testes to exert a

pharmacological effect at doses comparable to other effective RAR antagonists.[1][8] Studies

have shown that oral administration to mice at doses up to 10 mg/kg for 7 days failed to inhibit

spermatogenesis.[1][8] While archived data indicated that a very high dose (75 mg/kg) could be

effective in rats, such a high dose is generally considered undesirable for contraceptive

development due to the increased risk of off-target effects and toxicity.[1]

For researchers wishing to use BMS-195614, it may serve as a useful in vitro tool or a negative

control in in vivo studies to highlight the importance of bioavailability for this class of

compounds. Further research could explore alternative delivery mechanisms or formulations to

improve its systemic exposure. However, for the purpose of inducing infertility via oral

administration, other compounds such as the pan-RAR antagonist BMS-189453 or the newer

RARα-selective antagonist YCT-529 have demonstrated greater promise.[8][9]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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